N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide
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Overview
Description
“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is a chemical compound used in scientific research . It exhibits perplexing properties and is highly versatile, making it valuable for various applications in the field.
Molecular Structure Analysis
The molecular weight of “N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is 193.25 . Its IUPAC name is N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide .Physical and Chemical Properties Analysis
“N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide” is a powder with a melting point of 75-78 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Antibacterial and Antitumour Properties
Sulfonamides have historically played a crucial role as antibacterial agents and have been investigated for their antitumour properties as well. The development of sulfonamide compounds continues to be of interest due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. Research emphasizes the importance of the sulfonamide group in the planning and development of bioactive substances, showcasing potential in antitumour applications (Azevedo-Barbosa et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides have been identified as effective inhibitors of various enzymes, offering therapeutic applications in diseases such as cancer, glaucoma, and Alzheimer's. Their role as enzyme inhibitors, including tyrosine kinase inhibitors and carbonic anhydrase inhibitors, underscores their versatility in drug development. Such inhibitors have been employed in the treatment of HIV, as anticancer agents, and in addressing Alzheimer's disease, demonstrating the broad medicinal utility of sulfonamides (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
Sulfonamides have also been a focus in environmental sciences, particularly in the analysis and treatment of environmental contaminants. Techniques such as capillary electrophoresis and enzyme-linked immunosorbent assays (ELISAs) have been employed to analyze sulfonamide compounds in various matrices, highlighting their relevance in both pharmaceutical and food safety analyses. These studies contribute to the understanding of sulfonamides' behavior and fate in the environment and are essential for the development of more effective analytical methods for their detection and quantification (Hoff & Kist, 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-11(14(16)12-7-4-3-5-8-12)15(2)20(17,18)13-9-6-10-19-13/h3-11,14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHEPNDKSJKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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